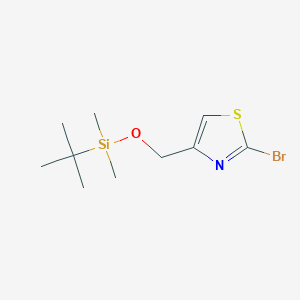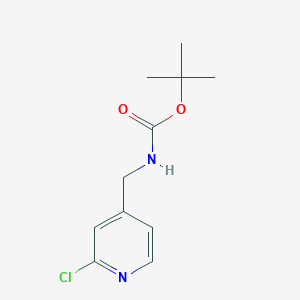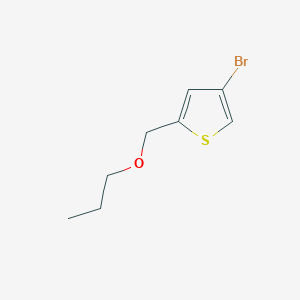![molecular formula C12H15BrClNO2 B1526127 3-[(3-Bromphenyl)methyl]pyrrolidin-3-carbonsäurehydrochlorid CAS No. 1354963-41-9](/img/structure/B1526127.png)
3-[(3-Bromphenyl)methyl]pyrrolidin-3-carbonsäurehydrochlorid
Übersicht
Beschreibung
3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Basierend auf den verfügbaren Informationen folgt eine Analyse der wissenschaftlichen Forschungsanwendungen von 3-[(3-Bromphenyl)methyl]pyrrolidin-3-carbonsäurehydrochlorid:
Synthese von Phthalocyaninen
Diese Verbindung wird bei der Synthese und Charakterisierung von monoisomeren 1,8,15,22-substituierten Phthalocyaninen und Phthalocyanin-Fullerendyade verwendet. Diese sind im Bereich der Materialwissenschaften aufgrund ihrer potenziellen Anwendungen in der Photovoltaik und als Halbleitermaterialien von Bedeutung .
Antikrebsforschung
Pyrrolidinderivate, einschließlich dieser Verbindung, wurden synthetisiert, um ihr Antikrebs-Potenzial gegen verschiedene Krebszelllinien wie Lungenkrebs (A549), humane Ovarialkarzinome (CH1) und Darmkrebs (SW480) zu evaluieren. Der Zelltodmechanismus wird mithilfe von Methoden wie der Durchflusszytometrie untersucht .
Chemische Synthese
Die Verbindung wird in Kontexten erwähnt, die sich auf die chemische Synthese beziehen, was auf ihre Verwendung als Baustein oder Zwischenprodukt bei der Synthese komplexerer Moleküle hindeutet .
Arzneimittelforschung
In der Arzneimittelforschung, insbesondere bei der Entwicklung neuartiger Therapeutika, spielt das Pyrrolidin-Grundgerüst eine entscheidende Rolle. Struktur-Wirkungs-Beziehungsstudien (SAR) haben gezeigt, dass Pyrrolidinsäurederivate die funktionellen Aktivitäten bestimmter Rezeptoren beeinflussen können .
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-2-9(6-10)7-12(11(15)16)4-5-14-8-12;/h1-3,6,14H,4-5,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCCNVYQAAKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)
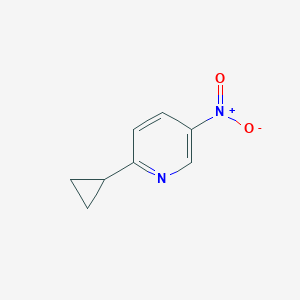
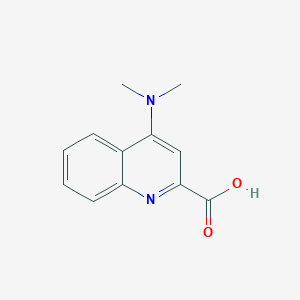
![Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B1526057.png)

